Dilead chromate oxide

photoelectrochemistry band gap engineering visible-light photocatalysis

Dilead chromate oxide (Pb₂CrO₅), also designated as basic lead chromate, chrome orange, or phoenicochroite, is a mixed-metal oxide belonging to the Pb–Cr–O ternary system. It crystallizes in the monoclinic C2/m space group and exhibits a calculated bulk density of 6.62–6.63 g/cm³.

Molecular Formula CrO5Pb2
Molecular Weight 546.3931
CAS No. 18454-12-1
Cat. No. B096548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilead chromate oxide
CAS18454-12-1
Molecular FormulaCrO5Pb2
Molecular Weight546.3931
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].O=[Pb].[Pb+2]
InChIInChI=1S/Cr.5O.2Pb/q;;;;2*-1;;+2
InChIKeyBXVHGCHMBBNRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble water
Soluble in acids, alkalis

Dilead Chromate Oxide (CAS 18454-12-1) – Essential Compound Profile for Technical Procurement and Formulation Screening


Dilead chromate oxide (Pb₂CrO₅), also designated as basic lead chromate, chrome orange, or phoenicochroite, is a mixed-metal oxide belonging to the Pb–Cr–O ternary system [1]. It crystallizes in the monoclinic C2/m space group and exhibits a calculated bulk density of 6.62–6.63 g/cm³ [2]. The compound is commercially supplied as Type IV (Light Chrome Orange) or Type V (Dark Chrome Orange) under ASTM D211, which explicitly differentiates these basic lead chromate grades from neutral lead chromate (PbCrO₄) types [3]. It is industrially deployed as an inorganic pigment and has emerging functionality as a visible-light-active photoconductive material.

Why PbCrO₄ or Other Lead Chromates Cannot Directly Replace Dilead Chromate Oxide in Performance-Critical Applications


Although PbCrO₄ (chrome yellow) and Pb₂CrO₅ (chrome orange) co-exist in the same ternary oxide system, their stoichiometry, crystal structure, and phase stability are governed by fundamentally different pH-dependent formation pathways [1]. PbCrO₄ adopts a monoclinic P2₁/n structure and is thermodynamically stable only up to ~1030 K, while Pb₂CrO₅ crystallizes in the C2/m space group and remains stable to ~1197 K [1]. These divergent structural and thermodynamic profiles produce quantifiably different optical band gaps, photoelectrochemical activities, and thermal endurance limits, meaning that simple in-class substitution unpredictably alters product color, durability, and functional performance. The ASTM D211 standard codifies this difference by assigning separate pigment types (Types III–IV–V) with distinct compositional requirements, reflecting the fact that the two compounds are not interchangeable in procurement specifications [2].

Quantitative Differentiation Evidence for Dilead Chromate Oxide vs. PbCrO₄ and Pb₅CrO₈


Direct Band Gap Comparison: Pb₂CrO₅ (2.25 eV) Occupies the Intermediate Optical Window Between PbCrO₄ (2.38 eV) and Pb₅CrO₈ (2.07 eV)

In a systematic head-to-head study of three lead chromate thin-film electrodes prepared under identical conditions, optically obtained direct band gaps decreased monotonically from 2.38 eV (PbCrO₄) to 2.25 eV (Pb₂CrO₅) to 2.07 eV (Pb₅CrO₈) [1]. The band gap of Pb₂CrO₅ is 0.13 eV narrower than that of PbCrO₄, extending the absorption onset further into the visible region and enabling photon harvesting up to approximately 550 nm [1].

photoelectrochemistry band gap engineering visible-light photocatalysis

Photocurrent Output: Pb₂CrO₅ Delivers the Highest Bulk-Electrode Photocurrent (0.23 mA/cm²) Among the Pb–Cr–O Series

In bulk-electrode photoelectrochemical measurements performed at a fixed potential of 0.4 V vs. Ag/AgCl under 100 mW/cm² UV–vis irradiation, Pb₂CrO₅ generated a photocurrent of 0.23 mA/cm² for SO₃²⁻ oxidation—the highest value recorded among PbCrO₄, Pb₂CrO₅, and Pb₅CrO₈ electrodes [1]. Its incident photon-to-current conversion efficiency (IPCE) reached 10% at 340 nm, with visible-light activity extending to 550 nm [1].

photoelectrochemical oxidation sulfite oxidation photoanode screening

Thermodynamic Stability Window: Pb₂CrO₅ Remains Stable to 1197 K, Extending 194 K Beyond the Decomposition Limit of PbCrO₄

Standard molar Gibbs free energy measurements determined that PbCrO₄ is stable from approximately 478 K to 1030 K, whereas Pb₂CrO₅ exhibits a wider stability window from 873 K to 1197 K [1]. The high-temperature stability limit of Pb₂CrO₅ (1197 K / 924 °C) exceeds that of PbCrO₄ (1030 K / 757 °C) by 167–194 K. The standard molar Gibbs free energy of formation for Pb₂CrO₅ is given as ΔfG°ₘ = –1161.3 + 0.4059(T/K) kJ·mol⁻¹ (859 ≤ T/K ≤ 1021) [1].

thermochemical stability high-temperature materials phase equilibrium

Coloristic Differentiation: Pb₂CrO₅ Yields Orange-to-Red Hues vs. the Green-Yellow Tones of PbCrO₄, With Quantifiable CIE L*a*b* Coordinates

A comparative synthesis study using the polymeric precursor method demonstrated that single-phase PbCrO₄ powders exhibit a green-yellow coloration, while single-phase Pb₂CrO₅ powders span dark orange to red, with this shift systematically tracked by CIE L*a*b* coordinates as a function of calcination temperature (400–700 °C) [1]. X-ray diffraction confirmed that the color transition corresponds directly to the phase change: monoclinic PbCrO₄ (P2₁/n) for green samples, monoclinic Pb₂CrO₅ (C2/m) for red samples [1].

colorimetric analysis inorganic pigments CIELAB coordinates

Specific Gravity Contrast: Pb₂CrO₅ (6.63 g/cm³) Is 8.3% Denser Than PbCrO₄ (6.12 g/cm³), Impacting Formulation Weight-Volume Calculations

Authoritative database entries consistently report the density of Pb₂CrO₅ as 6.63 g/cm³ [1][2], compared to 6.12 g/cm³ for PbCrO₄ [3]. The 0.51 g/cm³ difference (8.3% relative increase) directly affects the critical pigment volume concentration (CPVC) and the mass-per-unit-area calculation in coating formulations.

pigment loading density formulation engineering

End-Use Thermal Resilience: Pb₂CrO₅ Tolerates 600 °C With Minimal Decomposition – a Practical Threshold Exceeding Typical PbCrO₄-Formulation Heat Resistance

Industrial pigment references state that chrome orange (Pb₂CrO₅) exhibits high thermal stability, with the compound undergoing almost no decomposition when heated to 600 °C [1]. In contrast, typical commercial PbCrO₄-based pigments (medium chrome yellow) are rated with heat resistance of approximately 140 °C ; even high-performance encapsulated PbCrO₄ grades are specified to ~240–260 °C . This represents a thermal endurance advantage of approximately 340–460 °C for Pb₂CrO₅ over conventional chrome yellow formulations.

thermal stability pigment durability coating bake resistance

Evidence-Backed Application Scenarios Where Dilead Chromate Oxide Is the Selectable Compound of Choice


High-Temperature Industrial Coatings and Powder Coatings Requiring Pigment Survival Above 250 °C

Pb₂CrO₅ withstands heating to 600 °C with minimal decomposition [1], far exceeding the ~140–260°C limits of conventional PbCrO₄ pigments. This makes it the only lead chromate suitable for bake-on industrial finishes, high-temperature powder coatings, and heat-cured plastic masterbatches where the pigment must survive the full thermal processing cycle without chromatic degradation.

Orange-to-Red Inorganic Pigment Formulations Where CIE a* and b* Coordinates Must Lie Outside the PbCrO₄ Color Gamut

When a coating, ink, or plastic formulation demands an orange-to-red hue—as quantified by CIELAB colorimetric coordinates—PbCrO₄ alone cannot deliver the target chromatic space [2]. Pb₂CrO₅ is the essential component for ASTM D211 Type IV (Light Chrome Orange) and Type V (Dark Chrome Orange) specifications, and its systematic colorimetric shift relative to PbCrO₄ has been experimentally validated across calcination temperatures from 400 to 700 °C [2].

Visible-Light Photoanode and Photodetector Device Fabrication Leveraging Optimized 2.25 eV Band Gap

With a direct band gap of 2.25 eV—0.13 eV narrower than PbCrO₄—and the highest bulk photocurrent (0.23 mA/cm²) among the Pb–Cr–O series [3], Pb₂CrO₅ is the preferred semiconductor precursor for visible-light-driven photoelectrochemical cells, photodetectors, and humidity sensors. Its IPCE of 10% at 340 nm and absorption tail extending to 550 nm [3] enable device operation deeper into the solar spectrum than PbCrO₄-based alternatives.

Protective Oxide Coatings in High-Temperature Liquid-Lead-Cooled Systems

Thermodynamic data confirm that Pb₂CrO₅ remains stable to 1197 K, significantly above the 1030 K limit of PbCrO₄ [4]. This extended stability window is directly relevant to the design of passive oxide films on structural steels in liquid lead and lead-bismuth eutectic coolant systems, where dissolution of the protective chromate layer must be avoided at elevated operating temperatures.

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